molecular formula C15H22O2 B3048569 Phenyl Nonanoate CAS No. 17475-40-0

Phenyl Nonanoate

Cat. No.: B3048569
CAS No.: 17475-40-0
M. Wt: 234.33 g/mol
InChI Key: UHGWBEXBBNLGCZ-UHFFFAOYSA-N
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Description

Phenyl Nonanoate is an organic compound classified as an ester. It is formed by the esterification of phenol and nonanoic acid. Esters are known for their pleasant fragrances and are often used in perfumes and flavorings. This compound, in particular, has applications in various fields including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl Nonanoate can be synthesized through the esterification reaction between phenol and nonanoic acid. This reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. Continuous reactors may be used to maintain a steady production rate. The use of azeotropic distillation can help in the efficient removal of water, thereby increasing the yield of the ester.

Chemical Reactions Analysis

Types of Reactions

Phenyl Nonanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back into phenol and nonanoic acid.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.

    Reduction: this compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: Phenol and nonanoic acid.

    Transesterification: A different ester and an alcohol.

    Reduction: Phenol and nonanol.

Scientific Research Applications

Phenyl Nonanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on biological membranes due to its amphiphilic nature.

    Medicine: Explored for its potential use in drug delivery systems.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Phenyl Nonanoate involves its interaction with biological membranes. As an ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane transport.

Comparison with Similar Compounds

Phenyl Nonanoate can be compared with other esters such as:

    Methyl Nonanoate: Similar in structure but with a methyl group instead of a phenyl group. It has different physical properties and applications.

    Ethyl Nonanoate: Another similar ester with an ethyl group. It is also used in fragrances and flavorings but has a different scent profile.

    Phenyl Octanoate: Similar to this compound but with a shorter carbon chain. It has different solubility and reactivity characteristics.

This compound is unique due to its specific combination of phenol and nonanoic acid, giving it distinct physical and chemical properties that make it suitable for various applications.

Properties

IUPAC Name

phenyl nonanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-2-3-4-5-6-10-13-15(16)17-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGWBEXBBNLGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40454341
Record name Phenyl Nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17475-40-0
Record name Phenyl Nonanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40454341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5.00 g (31.6 mmol) of nonanoic acid, 3.93 g (34.76 mmol) of chloroacetyl chloride (CAC), 2.7 g (31.6 mmol) of phenol, and 35 ml of acetonitrile was delivered to a clean, dry, two neck 100 ml round bottom flash fitted with a mechanical stirrer and a reflux condenser. The reaction flask was flushed with nitrogen through a gas inlet at the top of the reflux condenser and placed in an 80° C. oil bath and stirred for 19 hours. The reaction mixtures was allowed to cool to room temperature and then vacuum filtered through 30 g of neutral alumina to remove chloroacetic acid. The purified product was then placed on a high vacuum line overnight to remove any residual solvent. Phenyl nonanoate (NOB) was isolated as a faint yellow liquid (6.18 g, 26.37 mmol) in 83% yield. The purity of NOB was determined to be over 97%.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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